molecular formula C14H16N2O4S B5788927 N-(2-furylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(2-furylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B5788927
M. Wt: 308.35 g/mol
InChI Key: ZJDJRKWOKOJFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide, commonly known as FMA-MSA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor that is capable of selectively targeting specific enzymes, making it an attractive candidate for the development of new drugs.

Mechanism of Action

FMA-MSA is an allosteric inhibitor that binds to a specific site on the enzyme, causing a conformational change that inhibits its activity. It selectively targets enzymes that are overexpressed in diseased cells, making it an attractive candidate for the development of new drugs.
Biochemical and Physiological Effects
FMA-MSA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to protect neurons from damage in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of FMA-MSA is its high selectivity for specific enzymes, which makes it a valuable tool for studying the role of these enzymes in disease pathogenesis. However, its limited solubility in aqueous solutions can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research on FMA-MSA. One area of focus is the development of new drugs based on the structure of FMA-MSA. Additionally, further studies are needed to better understand the mechanism of action of FMA-MSA and its potential therapeutic applications in various diseases. Finally, the development of new synthesis methods for FMA-MSA that improve its solubility and yield would be beneficial for future research.

Synthesis Methods

The synthesis of FMA-MSA involves a multi-step process that starts with the reaction of 2-furaldehyde with methylsulfonyl chloride to produce 2-furaldehyde methylsulfonate. This intermediate is then reacted with methylamine to produce N-(2-furylmethyl)-N-methylmethanesulfonamide. Finally, the reaction of this intermediate with 4-aminobenzamide produces FMA-MSA.

Scientific Research Applications

FMA-MSA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to selectively inhibit specific enzymes that play a critical role in the pathogenesis of these diseases.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-16(21(2,18)19)12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJRKWOKOJFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide

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